An In-depth Technical Guide to 3-(Methoxymethoxy)benzaldehyde
An In-depth Technical Guide to 3-(Methoxymethoxy)benzaldehyde
This guide provides a comprehensive technical overview of 3-(methoxymethoxy)benzaldehyde, a versatile synthetic intermediate. Intended for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling protocols. The methoxymethyl (MOM) ether group serves as a crucial protecting group for the hydroxyl functionality, enabling a wide range of synthetic transformations on other parts of the molecule.
Nomenclature and Physicochemical Properties
3-(Methoxymethoxy)benzaldehyde is a disubstituted aromatic aldehyde. The nomenclature and key physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13709-05-2 | [1] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.17 g/mol | [1] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 98 °C at 1 Torr | [1] |
| Density | 1.14 g/cm³ | [1] |
| Refractive Index | 1.5310 to 1.5350 | [1] |
Synthesis of 3-(Methoxymethoxy)benzaldehyde
The synthesis of 3-(methoxymethoxy)benzaldehyde is most commonly achieved through the protection of the hydroxyl group of 3-hydroxybenzaldehyde as a methoxymethyl (MOM) ether. This reaction is a standard procedure in organic synthesis and involves the use of chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base.
Synthetic Workflow
The overall synthetic transformation is depicted below:
Caption: Synthesis workflow for 3-(Methoxymethoxy)benzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the MOM protection of phenolic hydroxyl groups.[2][3]
Materials:
-
3-Hydroxybenzaldehyde
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) to the solution and stir for 10 minutes at room temperature.
-
Addition of MOMCl: Cool the reaction mixture to 0 °C using an ice bath. Add chloromethyl methyl ether (MOMCl, 1.2 eq.) dropwise via a dropping funnel over 15-20 minutes. Caution: MOMCl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to yield pure 3-(methoxymethoxy)benzaldehyde.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.9-10.0 ppm.
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.2-7.8 ppm is anticipated for the four protons on the benzene ring.
-
MOM Ether Protons (O-CH₂-O): A characteristic singlet is expected around δ 5.2-5.3 ppm.
-
Methoxy Protons (O-CH₃): A sharp singlet should appear around δ 3.5 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-192 ppm.
-
Aromatic Carbons (Ar-C): Signals are expected in the range of δ 115-160 ppm. The carbon attached to the MOM ether group will be significantly shielded.
-
MOM Ether Carbon (O-CH₂-O): A characteristic signal is anticipated around δ 94-96 ppm.
-
Methoxy Carbon (O-CH₃): A signal is expected around δ 56-57 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O-C Stretch (Ether): Strong absorption bands are expected in the region of 1050-1150 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃, m/z = 31) and the entire methoxymethyl group (-OCH₂OCH₃, m/z = 61).
Reactivity and Applications in Synthesis
3-(Methoxymethoxy)benzaldehyde is a valuable intermediate in multi-step organic syntheses due to the orthogonal reactivity of its two functional groups.
Reactivity of the Aldehyde Group
The aldehyde functionality is susceptible to a wide array of transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, 3-(methoxymethoxy)benzoic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to the corresponding alcohol, 3-(methoxymethoxy)benzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: Undergoes nucleophilic addition with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Condensation Reactions: Can participate in aldol condensations and related reactions to form α,β-unsaturated carbonyl compounds.
Reactivity of the MOM Ether Group
The methoxymethyl (MOM) ether is a robust protecting group that is stable to a variety of reaction conditions, including strongly basic and nucleophilic environments. Its primary reactivity lies in its deprotection under acidic conditions.
Caption: Key reactivity pathways of 3-(Methoxymethoxy)benzaldehyde.
This dual reactivity makes it an ideal building block in the synthesis of complex molecules where selective modification is required. For instance, the aldehyde can be transformed into various other functional groups while the phenolic hydroxyl remains protected, to be revealed at a later stage in the synthetic sequence.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(methoxymethoxy)benzaldehyde is not widely available, its handling precautions can be inferred from its structural similarity to other aromatic aldehydes and ethers, such as 3-methoxybenzaldehyde.[11][12][13]
Potential Hazards:
-
Skin and Eye Irritant: Expected to cause skin and eye irritation upon contact.
-
Respiratory Irritant: May cause respiratory irritation if inhaled.
-
Carcinogenicity of Reagent: The reagent used in its synthesis, chloromethyl methyl ether (MOMCl), is a known human carcinogen.[14]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated laboratory fume hood to minimize inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
-
Conclusion
3-(Methoxymethoxy)benzaldehyde is a valuable synthetic intermediate that provides a strategic route to a variety of meta-substituted phenolic compounds. Its synthesis via MOM protection of 3-hydroxybenzaldehyde is a reliable and straightforward process. Understanding its spectroscopic properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.
References
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